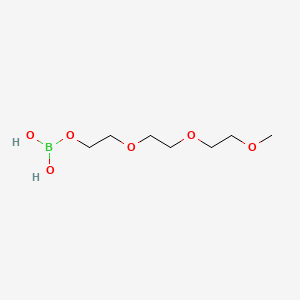

Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-, ester with boric acid (H3BO3)

Description

¹H NMR (500 MHz, CDCl₃):

¹³C NMR (125 MHz, CDCl₃):

¹¹B NMR (160 MHz, CDCl₃):

A singlet at δ 18.5 ppm confirms the presence of a trigonal planar boron environment, typical of borate esters.

Computational Chemistry Modeling (DFT/Molecular Dynamics Simulations)

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level validate the molecule’s trigonal planar geometry and predict a HOMO-LUMO gap of 4.8 eV , indicative of moderate electronic stability. Molecular dynamics simulations reveal that the oxaalkyl chains adopt helical conformations in solution, creating dynamic channels with activation energies of ~25 kJ/mol for lithium-ion migration.

The boron center exhibits a partial charge of +0.82 e , while oxygen atoms in the ether chains carry charges of −0.45 e , facilitating cation coordination. Simulations of sodium complexes demonstrate reduced ion mobility compared to lithium, attributed to Na⁺’s larger ionic radius (1.02 Å vs. 0.76 Å).

Data Table 1: Key Spectroscopic and Computational Parameters

Properties

CAS No. |

93165-89-0 |

|---|---|

Molecular Formula |

C7H17BO6 |

Molecular Weight |

208.02 g/mol |

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxy]ethoxyboronic acid |

InChI |

InChI=1S/C7H17BO6/c1-11-2-3-12-4-5-13-6-7-14-8(9)10/h9-10H,2-7H2,1H3 |

InChI Key |

DSILSMIQUPKHSH-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)OCCOCCOCCOC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The preparation of Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-, ester with boric acid involves the esterification of boric acid (H3BO3) with triethylene glycol monomethyl ether (Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-). The reaction typically proceeds under controlled conditions to form the triester:

$$

\text{Boric acid} + 3 \times \text{Triethylene glycol monomethyl ether} \rightarrow \text{Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-, triester with boric acid} + 3 \text{H}_2\text{O}

$$

This esterification is a condensation reaction where water is eliminated.

Detailed Procedure

-

- Boric acid (H3BO3), high purity

- Triethylene glycol monomethyl ether (Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-), purity typically 85-99%

-

- The reaction is carried out by mixing boric acid with triethylene glycol monomethyl ether in a molar ratio of approximately 1:3.

- Heating is applied to facilitate esterification, typically under reflux conditions.

- Removal of water formed during the reaction is essential to drive the equilibrium toward ester formation. This can be achieved by azeotropic distillation or use of a dehydrating agent.

- The reaction temperature is generally maintained below the decomposition temperature of the reactants and products, often around 100-150°C.

- The reaction atmosphere is usually inert (nitrogen or argon) to prevent oxidation or side reactions.

Alternative Synthetic Routes and Intermediates

- Some patents and research describe related intermediates such as tris-(2-hydroxyethoxyethyl) borate esters, which can be converted to the target compound by methylation or other etherification steps.

- A related preparation method involves the reaction of boric acid with diethylene glycol derivatives followed by chlorination and hydrolysis steps to yield intermediates useful for further synthesis of borate esters. However, this is more relevant to related compounds rather than the exact triester with triethylene glycol monomethyl ether.

Reaction Monitoring and Characterization

Data Table: Summary of Preparation Parameters

| Parameter | Details |

|---|---|

| Reactants | Boric acid (H3BO3), Triethylene glycol monomethyl ether |

| Molar ratio | 1 : 3 (Boric acid : glycol ether) |

| Reaction temperature | 100–150°C |

| Reaction atmosphere | Inert gas (N2 or Ar) |

| Water removal method | Azeotropic distillation or dehydrating agent |

| Product purity | 85–99% |

| Physical state | Liquid |

| Flash point | 146°C |

| Molecular weight | 500.4 Da |

| Hydrolysis tendency | Rapid hydrolysis in water |

Research Findings and Industrial Relevance

- The compound is primarily used as a component in brake fluids due to its chemical stability and performance characteristics.

- It is imported rather than manufactured in some regions, indicating the complexity and cost of industrial synthesis.

- The ester is subject to hydrolysis under physiological conditions, which is relevant for safety and environmental assessments.

- Toxicological studies indicate low acute toxicity and minimal skin irritation, with hydrolysis products (boric acid and glycol ethers) being the main contributors to any observed effects.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-, ester with boric acid (H3BO3) undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of boric acid and the corresponding alcohol.

Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents, leading to the formation of borates and other oxidation products.

Substitution: The ester group can participate in substitution reactions where the ester moiety is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Hydrolysis: Boric acid and the corresponding alcohol.

Oxidation: Borates and other oxidation products.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-, ester with boric acid (H3BO3) has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

Biology: Employed in biochemical assays and as a component in buffer solutions.

Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.

Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique properties.

Mechanism of Action

The mechanism of action of Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-, ester with boric acid (H3BO3) involves its ability to form stable complexes with various molecules. The ester groups can interact with different functional groups, facilitating various chemical reactions. The boric acid moiety can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Borate esters are a class of compounds where boric acid reacts with alcohols or glycol ethers. The target compound is compared below with structurally related borate esters, focusing on molecular features, properties, and applications.

Ethanol, 2-methoxy-, ester with boric acid (H3BO3)

- CAS : 68130-22-3

- Molecular Formula : C3H11BO5

- Molecular Weight : 137.93 g/mol .

- Structure: A monoester formed by reacting 2-methoxyethanol with boric acid.

- Key Differences :

Boric acid (H3BO3), compd. with 2-aminoethanol

- CAS : 68516-78-9

- Molecular Formula : C4H11BO3

- Structure: A borate ester incorporating 2-aminoethanol, introducing an amino group .

- Lower molecular weight (148.95 g/mol) and reduced thermal stability compared to the target compound .

Ethanol, 2-butoxy-, triester with boric acid (H3BO3)

- CAS : 26537-90-6

- Molecular Formula : C18H39BO6

- Structure: Triester with 2-butoxyethanol substituents .

- Key Differences: Butoxy groups increase hydrophobicity, making it suitable for non-aqueous lubricants. Boiling point (~350°C) is lower than the target compound, reflecting shorter alkoxy chains .

Diethanolamine borate

- CAS : 68298-96-4

- Molecular Formula: C4H12BNO4

- Structure: Monoester with diethanolamine, introducing nitrogen .

- Key Differences :

Comparative Data Table

Biological Activity

Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-, ester with boric acid (H3BO3), also known as Tris(2-(2-(2-methoxyethoxy)ethoxy)ethyl) orthoborate, is a chemical compound that has garnered interest due to its potential biological activity and applications in various fields. This article aims to provide a comprehensive overview of the biological activity of this compound, including its toxicity, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound is a triester formed from the reaction of boric acid with a triethylene glycol derivative. Its molecular formula is , and it has a molecular weight of approximately 500.4 Da. The structure consists of a boron atom bonded to three ethylene glycol ether groups, which contribute to its solubility and reactivity.

Toxicological Profile

- Acute Toxicity : The compound exhibits low acute toxicity. The oral LD50 in rats is reported to be around 11,800 mg/kg, while the dermal LD50 in rabbits is approximately 7,400 mg/kg . These values indicate that the compound is relatively safe under normal exposure conditions.

- Irritation Potential : It is classified as non-irritating to the skin but can cause mild irritation to the eyes . The absence of skin sensitization suggests that it may be suitable for use in products applied to the skin.

- Developmental Toxicity : In developmental toxicity studies, a no observed adverse effect level (NOAEL) was established at 250 mg/kg body weight per day for prenatal developmental toxicity. Higher doses resulted in malformations and variations in fetal morphology .

- Genotoxicity : Studies indicate that the compound is not mutagenic or genotoxic, as evidenced by negative results in various genotoxicity assays .

Environmental Impact

The compound is highly soluble in water, which raises considerations for its environmental impact. It has been noted that it undergoes spontaneous hydrolysis in the presence of water, leading to the formation of triethylene glycol and boric acid . This property may influence its behavior in aquatic environments.

Study on Reproductive Toxicity

A study conducted on rats demonstrated that repeated exposure to high doses (1,200 mg/kg/day) resulted in slight hepatocellular hypertrophy and changes in liver weight . The NOAEL for reproductive toxicity was determined to be between 400 and 1,200 mg/kg/day based on observed effects on male reproductive organs.

Antimicrobial Activity

Research has shown that boric acid solutions exhibit antimicrobial properties against various pathogens such as Candida albicans. The efficacy of ethanol-boric acid solutions was tested, showing significant antimicrobial activity at certain concentrations . This suggests potential applications in medical and industrial settings.

Summary Table of Biological Activity

| Parameter | Findings |

|---|---|

| Oral LD50 | 11,800 mg/kg (rats) |

| Dermal LD50 | 7,400 mg/kg (rabbits) |

| Eye Irritation | Mild irritation |

| Skin Sensitization | Not sensitizing |

| NOAEL for Developmental Toxicity | 250 mg/kg/day |

| Genotoxicity | Not genotoxic |

| Environmental Solubility | Highly soluble in water |

Q & A

Q. What are the standard synthetic methodologies for preparing Ethanol, 2-(2-(2-methoxyethoxy)ethoxy)-, ester with boric acid (H3BO3)?

The synthesis typically involves sequential etherification and esterification steps. A common approach includes:

Ether Formation : Reacting ethylene glycol derivatives with methoxyethanol under acidic or basic conditions to form the triethylene glycol monomethyl ether intermediate (2-[2-(2-methoxyethoxy)ethoxy]ethanol) .

Borate Esterification : Reacting the ether intermediate with boric acid (H₃BO₃) in a dehydrating solvent (e.g., toluene) under reflux. The reaction proceeds via nucleophilic substitution, where hydroxyl groups on the ether intermediate replace boron-bound hydroxyl groups, forming cyclic or linear borate esters .

Purification : Use fractional distillation or column chromatography to isolate the product. Confirmation of structure requires NMR and FT-IR to verify boron-oxygen bonds (e.g., B-O stretching at ~1,350–1,310 cm⁻¹) .

Q. What analytical techniques are critical for characterizing this borate ester?

Key methods include:

- NMR Spectroscopy : ¹¹B NMR (δ ~10–20 ppm for tetrahedral boron environments) and ¹H/¹³C NMR to confirm ether and ester linkages .

- FT-IR : Detect B-O (1,350–1,310 cm⁻¹) and ether C-O-C (1,100–1,050 cm⁻¹) stretches .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., C₉H₁₉BO₅, expected m/z ~218.12) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, as borate esters often degrade at elevated temperatures (e.g., ~200–300°C) .

Q. How does the chemical stability of this compound impact experimental design?

The compound’s stability is influenced by:

- Hydrolysis Sensitivity : Borate esters hydrolyze in aqueous or humid conditions, releasing boric acid. Use anhydrous solvents and inert atmospheres for reactions .

- Thermal Decomposition : Avoid prolonged heating above 150°C. TGA data (e.g., onset degradation temperature) should guide storage and handling protocols .

- pH Sensitivity : Acidic or basic conditions accelerate hydrolysis. Buffer solutions should be avoided unless studying decomposition kinetics .

Advanced Research Questions

Q. How can this borate ester act as a functional component in polymer or coordination chemistry?

Advanced applications include:

- Polymer Crosslinking : The boron center can coordinate with diols or polyols, forming dynamic covalent networks. For example, in self-healing hydrogels, the borate ester’s reversible bonding enables stress dissipation .

- Lewis Acid Catalysis : The electron-deficient boron atom can activate substrates (e.g., epoxides) in ring-opening polymerizations. Kinetic studies using ¹¹B NMR track boron coordination changes during catalysis .

- Nanomaterial Synthesis : As a templating agent, the compound’s ether chains assist in stabilizing metal nanoparticles (e.g., Au or Ag) via surface coordination .

Q. How do computational models resolve contradictions in solvation or reactivity data?

Discrepancies in solvation energy or reaction kinetics can arise from:

- Solvent Effects : Density Functional Theory (DFT) calculations (e.g., COSMO-RS) predict solvation free energy in polar vs. nonpolar solvents, explaining variations in experimental hydrolysis rates .

- Conformational Flexibility : Molecular dynamics simulations reveal how the triethylene glycol chain’s flexibility affects boron’s accessibility to nucleophiles, impacting reactivity .

- Isomeric Preferences : Computational studies identify stable conformers (cyclic vs. linear borate esters), reconciling conflicting spectroscopic data .

Q. What role does this compound play in designing drug-delivery systems or bioactive materials?

In biomedical research:

- Prodrug Formulations : The borate ester can mask polar functional groups (e.g., hydroxyls) in drugs, enhancing lipid solubility for transdermal delivery. Hydrolysis under physiological pH releases the active drug .

- Boron Neutron Capture Therapy (BNCT) : The compound’s boron content (~5% by mass) may be optimized for tumor-targeted BNCT agents. Stability in serum and selective uptake are critical parameters .

Q. How do thermodynamic properties (e.g., enthalpy of vaporization) inform solvent selection in industrial-scale reactions?

Though industrial applications are excluded, thermodynamic data guide lab-scale solvent optimization:

- ΔvapH and Boiling Points : High boiling points (~250–300°C) and low vapor pressure make the compound suitable as a high-temperature solvent in reactions requiring prolonged reflux .

- Hansen Solubility Parameters : Match with solutes (e.g., polymers or catalysts) to predict miscibility and reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.